4-Bromo-2-(3,4-dichlorophenoxy)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-(3,4-dichlorophenoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl2O2/c14-9-2-1-8(7-17)13(5-9)18-10-3-4-11(15)12(16)6-10/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVDPJLDFUNNNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=CC(=C2)Br)C=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 4 Bromo 2 3,4 Dichlorophenoxy Benzaldehyde and Analogues
Retrosynthetic Analysis of the 4-Bromo-2-(3,4-dichlorophenoxy)benzaldehyde Framework
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection is at the ether linkage (C-O bond), a common strategy for diaryl ethers. amazonaws.com This leads to two key synthons: an electrophilic aryl component and a nucleophilic phenoxide component.
Direct Synthetic Approaches to this compound
Direct synthetic approaches focus on the key bond-forming reactions that assemble the target molecule. These include the formation of the diaryl ether linkage and the introduction of the aldehyde and bromo functionalities.
Etherification Reactions (e.g., Ullmann Coupling) for Phenoxy Linkage Formation
The formation of the diaryl ether bond is a pivotal step in the synthesis of this compound. The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol, is a classical and widely used method for this transformation. beilstein-journals.orgnih.gov In this case, the reaction would involve coupling an appropriately substituted bromobenzaldehyde derivative with 3,4-dichlorophenol (B42033) or vice versa.
Modern variations of the Ullmann reaction often employ ligands to improve reaction efficiency and allow for milder conditions. rhhz.netorganic-chemistry.org Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have also been adapted for diaryl ether synthesis, offering an alternative to copper-based systems. researchgate.netorganic-chemistry.org The choice of catalyst, ligand, base, and solvent is critical for optimizing the yield and minimizing side reactions. organic-chemistry.org
Table 1: Comparison of Catalytic Systems for Diaryl Ether Synthesis
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Copper/Ligand | CuI, ligand (e.g., salicylaldimine), base (e.g., K3PO4), solvent (e.g., dioxane), 110°C rhhz.net | Inexpensive catalyst, mild conditions possible with appropriate ligands. organic-chemistry.org | Can require high temperatures, stoichiometric amounts of copper in classical methods. beilstein-journals.orgrhhz.net |
| Palladium/Ligand | Pd(OAc)2, phosphine (B1218219) ligand, base (e.g., NaH or K3PO4), toluene, 100°C | High efficiency, broad substrate scope. | Expensive catalyst and ligands, moisture sensitivity. rhhz.net |
Formylation Reactions for Aldehyde Functional Group Introduction
The introduction of the aldehyde group can be achieved through various formylation reactions. One common method is the palladium-catalyzed formylation of aryl bromides using synthesis gas (a mixture of carbon monoxide and hydrogen). researchgate.netacs.org This method is efficient and can be performed under relatively low pressures with the appropriate catalyst and ligand system. researchgate.net
Another approach involves the use of a formylating agent such as dimethylformamide (DMF) in the presence of a strong base or an organometallic reagent. For instance, an aryl bromide can be converted to an organolithium or Grignard reagent, which then reacts with DMF to yield the corresponding aldehyde after hydrolysis. A patent describes a process where 2-fluoro-4-bromobenzaldehyde is prepared via metal-halogen exchange and subsequent formylation with DMF. google.com
Table 2: Selected Formylation Methods for Aryl Halides | Method | Reagents | Key Features | | --- | --- | --- | | Palladium-Catalyzed Formylation | Pd(OAc)2, cataCXium A (ligand), TMEDA (base), CO/H2 researchgate.net | Low catalyst loading, applicable to a broad range of aryl bromides. researchgate.net | Requires handling of CO gas. | | Organometallic Formylation | n-BuLi or Mg, then DMF | Widely applicable, uses common reagents. | Requires anhydrous conditions, sensitive functional groups may not be tolerated. | | Vilsmeier-Haack Reaction | POCl3, DMF | Suitable for electron-rich aromatic rings. | Not directly applicable to aryl halides without activation. |
Regioselective Bromination Methodologies
Regioselective bromination is crucial for introducing the bromine atom at the desired position on the aromatic ring. The choice of brominating agent and reaction conditions determines the selectivity of the reaction. For activated aromatic rings, mild brominating agents like N-bromosuccinimide (NBS) can be used. For less reactive substrates, molecular bromine (Br2) in the presence of a Lewis acid catalyst is often employed. The directing effects of existing substituents on the ring play a significant role in determining the position of bromination. nih.gov In some cases, a blocking group strategy may be necessary to achieve the desired regioselectivity. The use of tetrabutylammonium (B224687) tribromide (TBATB) has emerged as a safer and more environmentally friendly alternative to molecular bromine for regioselective bromination. nih.gov
Halogen Exchange or Substitution Reactions
Halogen exchange reactions, often referred to as Finkelstein-type reactions for aromatic systems, can be used to convert one halogen to another. For example, an aryl iodide can be converted to an aryl bromide. nih.gov Copper-catalyzed methods have been developed for the conversion of aryl bromides to aryl iodides. organic-chemistry.org While less common for the direct synthesis of the target molecule, these reactions can be valuable for preparing specific starting materials or for late-stage functionalization. Nickel-catalyzed procedures have also been reported for the exchange of aryl iodides or bromides to the corresponding chlorides. frontiersin.org
Multi-step Synthesis Sequences and Cascade Reactions
A plausible multi-step synthesis could start with the Ullmann coupling of 2-bromo-4-chlorobenzaldehyde (B1282380) with 3,4-dichlorophenol. This would be followed by a regioselective bromination to introduce the bromine at the desired position. Alternatively, 4-bromo-2-fluorobenzaldehyde (B134337) could be used as a starting material, which undergoes nucleophilic aromatic substitution with 3,4-dichlorophenol to form the diaryl ether. The fluorine atom is a good leaving group for this type of reaction. A patent describes a two-step process to produce 4-bromo-2-methoxybenzaldehyde (B1278859) from 1,4-dibromo-2-fluorobenzene, involving a halogen-metal exchange, formylation, and subsequent reaction with methanol. google.com
Cascade reactions, where multiple bond-forming events occur in a single pot, can offer a more efficient approach. While specific cascade reactions for this target molecule are not widely reported, the principles of cascade synthesis could potentially be applied to streamline the process, for example, by combining the etherification and a subsequent cyclization or rearrangement in a single operation if designing analogues.
Optimization of Reaction Conditions for Yield and Selectivity
Catalyst Systems and Ligand Effects
The traditional Ullmann reaction for diaryl ether synthesis involves the copper-promoted coupling of an aryl halide and a phenol. wikipedia.org Modern iterations of this reaction have seen significant improvements through the introduction of various catalyst systems and ligands, which allow for milder reaction conditions and broader substrate scope. rsc.orgwikipedia.org
Copper remains the metal of choice, with copper(I) salts like copper(I) iodide (CuI) and copper(I) bromide (CuBr) being common catalysts. jsynthchem.comnih.gov The choice of the copper source can be crucial; for instance, copper(II) acetate (B1210297) [Cu(OAc)₂] has been identified as an optimal copper source in certain couplings of arylboronic acids and phenols. organic-chemistry.org
The most significant advancements in optimizing these reactions have come from the use of ancillary ligands. These ligands coordinate to the copper center, enhancing its catalytic activity and stability. rsc.org Bidentate ligands, particularly those containing nitrogen (N,N) or nitrogen and oxygen (N,O) donor atoms, have proven highly effective. rsc.orgbeilstein-journals.org Amino acids, such as L-proline and N-methylglycine, are inexpensive and efficient N,O-bidentate ligands that can significantly accelerate the coupling process, often allowing reactions to proceed at lower temperatures. rsc.orgacs.orgorganic-chemistry.org Other successful ligand classes include diamines (e.g., 1,10-phenanthroline) and acylhydrazones. nih.govacs.org The ligand's structure, including its steric and electronic properties, directly impacts the reaction's efficiency and selectivity.
| Catalyst System | Ligand Type | Typical Reaction Conditions | Effect on Yield/Selectivity |
|---|---|---|---|
| CuI | N-methylglycine | 90°C, Aryl Iodides/Bromides | Promotes efficient coupling at lower temperatures than traditional Ullmann reactions. acs.orgorganic-chemistry.org |
| Cu(OAc)₂ | Pyridine/Triethylamine (as bases) | Room Temperature, Arylboronic acids | Enables high-yield synthesis of diaryl ethers at ambient temperature. organic-chemistry.org |
| CuI | Acylhydrazone-type ligands | DMF, Cs₂CO₃ | Allows for optimization of catalytic activity and selectivity in N-arylation. nih.gov |
| CuCl | 1,10-phenanthroline | Refluxing Toluene, KOH | Effective for bis(arylation) reactions. acs.org |
Solvent Selection and Reaction Medium Optimization
The choice of solvent is critical, as it must solubilize the reactants and catalyst while facilitating the desired chemical transformation. Traditional Ullmann condensations often require high-boiling, polar aprotic solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). wikipedia.org These solvents are effective but pose environmental and safety concerns.
Modern methodologies have explored a wider range of solvents. For instance, in a copper iodide-catalyzed synthesis of diaryl ethers, DMF was used in conjunction with sodium dodecyl sulfate (B86663) (SDS) to create an efficient medium. jsynthchem.com Dimethyl sulfoxide (B87167) (DMSO) is another common solvent that can be effective, sometimes even allowing for catalyst-free coupling of phenols to electron-deficient aryl halides under microwave irradiation. organic-chemistry.org In some procedures, acetonitrile (B52724) has been used successfully, particularly when screening various ligands. beilstein-journals.org The optimization process often involves screening a variety of solvents to find the best balance between reaction rate, yield, and ease of product purification. The presence of additives like molecular sieves can also improve yields by controlling moisture, which can otherwise deactivate the base or catalyst. organic-chemistry.orgbeilstein-journals.org
| Solvent | Typical Base | Key Characteristics & Impact |
|---|---|---|
| Dimethylformamide (DMF) | Cs₂CO₃, Et₃N | High-boiling polar aprotic solvent, commonly used in Ullmann-type reactions. wikipedia.orgjsynthchem.comnih.gov |
| Dimethyl Sulfoxide (DMSO) | K₃PO₄, KOH | Effective for SNAr reactions; can facilitate high yields in short reaction times. acs.orgrsc.orgnih.gov |
| Acetonitrile (MeCN) | K₃PO₄ | Lower boiling point, useful for ligand screening and milder reaction conditions. beilstein-journals.org |
| Toluene | KOH | Non-polar solvent, often used with specific ligand systems like 1,10-phenanthroline. acs.org |
| 1,4-Dioxane | - | Identified as an optimal solvent for certain palladium-catalyzed etherifications of nitroarenes with phenols. rsc.org |
Temperature and Pressure Influence
Temperature is a dominant factor in the synthesis of diaryl ethers. Classical Ullmann reactions are notorious for requiring harsh conditions, with temperatures often exceeding 200°C. wikipedia.orgnih.govscielo.org.mx Such high temperatures can lead to side reactions and limit the functional group tolerance of the substrates. A primary goal in optimizing these syntheses is to reduce the required temperature.
The advent of ligand-accelerated catalysis has been instrumental in achieving this goal, with many modern procedures operating in the 80–120°C range. beilstein-journals.orgrsc.org Some highly efficient systems can even perform the coupling at room temperature, representing a significant advancement. organic-chemistry.org The optimal temperature is a delicate balance; it must be high enough to overcome the activation energy of the reaction but low enough to prevent thermal decomposition of reactants, products, or the catalyst complex.
Pressure is generally less of a critical variable for these liquid-phase reactions unless volatile solvents are used at temperatures above their boiling points. However, specialized applications, such as those using supercritical carbon dioxide as a solvent, explicitly utilize pressure as a key parameter to control the reaction medium's properties. nih.gov
| Methodology | Typical Temperature Range | Key Advantage |
|---|---|---|
| Traditional Ullmann Condensation | 100°C - 220°C | Applicable without specialized ligands but requires harsh conditions. wikipedia.orgscielo.org.mx |
| Ligand-Promoted Copper Catalysis | 80°C - 110°C | Reduced temperature, broader substrate scope, and improved yields. rsc.orgbeilstein-journals.org |
| Copper-Promoted Arylboronic Acid Coupling | Room Temperature | Extremely mild conditions, high functional group tolerance. organic-chemistry.org |
| SNAr in Supercritical CO₂ | Variable (Pressure Dependent) | Green solvent system, potential for continuous flow processes. nih.gov |
Green Chemistry Principles in the Synthesis of Related Benzyl (B1604629) Halides and Phenoxy Ethers
The principles of green chemistry, which aim to reduce waste, minimize hazards, and improve energy efficiency, are increasingly influencing the synthesis of complex molecules like this compound. nih.govresearchgate.net These principles can be applied to both the formation of the diaryl ether linkage and the synthesis of the precursor benzyl halide.
For the synthesis of benzyl halides and their subsequent conversion to benzaldehydes, greener methods focus on avoiding toxic reagents and harsh conditions. For example, green oxidation procedures for converting benzyl halides to aldehydes have been developed using aqueous media and in situ generated oxidants like trimethylamine (B31210) N-oxide, which offers an excellent yield and simple workup. tandfonline.com Metal-free systems using phosphonic acid (H₃PO₃) and iodine have also been reported for the dehalogenation of benzyl halides, providing a cheap and environmentally benign alternative to metal hydrides. rsc.org
In the context of phenoxy ether synthesis, green approaches aim to replace hazardous high-boiling aprotic solvents, reduce catalyst loading, and use more sustainable starting materials. tandfonline.com One innovative approach is the use of supercritical carbon dioxide (scCO₂) as a reaction solvent. nih.gov scCO₂ is non-toxic, non-flammable, and easily removed, making it an excellent green alternative. nih.gov Another strategy is the development of catalytic Williamson ether synthesis (CWES) at high temperatures (>300°C), which allows the use of weak, less toxic alkylating agents like alcohols or esters, avoiding the salt production inherent in the classic Williamson synthesis. acs.org Furthermore, efforts are ongoing to develop catalytic systems that are effective in water or other environmentally benign solvents. nih.gov Biological synthesis routes, using enzymes like halogenases, offer a potential future alternative that could bypass many of the limitations of traditional organic synthesis, such as poor atom economy and the use of toxic chemicals. nih.gov
Synthetic Challenges and Future Directions in Halogenated Phenoxybenzaldehyde Synthesis
Despite significant progress, the synthesis of complex halogenated phenoxybenzaldehydes presents several challenges. The formation of the diaryl ether bond, especially with sterically hindered or electron-deficient aryl halides, can be difficult and result in low yields. acs.org Side reactions, such as ring halogenation during the synthesis of the benzaldehyde (B42025) precursor, can lead to a mixture of products that are difficult to separate, ultimately lowering the yield of the desired compound. google.com
Another challenge is catalyst deactivation and the need for high catalyst loadings in some Ullmann-type reactions. nih.gov While ligands have mitigated this issue, the development of more robust and highly active catalysts that can function at very low concentrations remains a key goal. The removal of the metal catalyst from the final product is also a critical issue, particularly for applications in pharmaceuticals and agrochemicals.
Future research in this area will likely focus on several key directions:
Development of Novel Catalysts: There is a continued search for more efficient, cheaper, and less toxic catalysts. This includes exploring catalysts based on earth-abundant metals as alternatives to copper and palladium, as well as ligand-free systems that simplify reaction setup and purification. rsc.orgresearchgate.net
Broader Substrate Scope: Efforts will continue to expand the scope of diaryl ether synthesis to include more challenging substrates, such as unactivated aryl chlorides, which are cheaper and more readily available than the corresponding bromides and iodides. researchgate.net
Advanced Green Methodologies: The implementation of flow chemistry, which can offer better control over reaction parameters like temperature and mixing, and facilitate catalyst recycling, is a promising avenue. nih.gov Continued exploration of alternative energy sources like microwave and ultrasound irradiation may also lead to more efficient and sustainable processes. organic-chemistry.orgrsc.org
Mechanistic Understanding: A deeper understanding of the reaction mechanisms, including the precise role of ligands and the nature of the active catalytic species, will enable the rational design of more effective synthetic protocols. wikipedia.orgorganic-chemistry.org
By addressing these challenges, chemists can develop more efficient, selective, and sustainable methods for the synthesis of this compound and other structurally complex halogenated diaryl ethers.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for mapping the atomic connectivity within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the chemical environment of each atom, providing a detailed molecular blueprint.
Proton NMR (¹H NMR) for Proton Environment Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 4-Bromo-2-(3,4-dichlorophenoxy)benzaldehyde, the ¹H NMR spectrum would be expected to exhibit distinct signals corresponding to the aromatic protons on both the benzaldehyde (B42025) and dichlorophenoxy rings, as well as the aldehydic proton.
A detailed analysis of a hypothetical ¹H NMR spectrum would involve the following considerations:
Chemical Shift (δ): The position of each signal along the x-axis (measured in parts per million, ppm) is indicative of the electronic environment of the proton. The aldehydic proton (CHO) would appear significantly downfield (typically between 9-10 ppm) due to the strong deshielding effect of the carbonyl group. The aromatic protons would resonate in the aromatic region (typically 6.5-8.5 ppm). The exact chemical shifts of the aromatic protons would be influenced by the positions of the bromo, chloro, and phenoxy substituents.
Integration: The area under each signal is proportional to the number of protons it represents. This allows for the determination of the relative number of protons in different environments.
Spin-Spin Splitting (Multiplicity): The splitting of a proton signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the influence of neighboring protons. This "coupling" provides direct evidence of adjacent protons and is crucial for establishing the connectivity of the molecule. For instance, protons on the benzaldehyde ring would likely show doublet or doublet of doublets patterns depending on their proximity to other protons.
Interactive Data Table: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aldehydic H | 9.5 - 10.5 | s (singlet) | N/A |
| Aromatic H's | 6.8 - 8.0 | m (multiplet) | Various |
Note: The table above presents predicted data ranges. Actual experimental values are required for a definitive analysis but are not publicly available at this time.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.
Key features of the expected ¹³C NMR spectrum include:
Chemical Shift (δ): The chemical shift of each carbon signal depends on its hybridization and the electronegativity of the atoms attached to it. The carbonyl carbon of the aldehyde group would be the most downfield signal (typically 185-200 ppm). The aromatic carbons would appear in the range of 110-160 ppm. The carbons bonded to bromine and chlorine would have their chemical shifts influenced by these heavy atoms.
Signal Intensity: In a standard broadband-decoupled ¹³C NMR spectrum, the intensity of the signals is not directly proportional to the number of carbon atoms. However, quaternary carbons (carbons not bonded to any hydrogens) often show weaker signals.
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aldehydic C=O | 185 - 200 |
| Aromatic C's | 110 - 165 |
Note: The table above presents predicted data ranges. Actual experimental values are required for a definitive analysis but are not publicly available at this time.
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment
To definitively assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals correlations between protons that are coupled to each other. Cross-peaks in the 2D spectrum indicate which protons are neighbors, helping to piece together the spin systems within the aromatic rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of a proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for identifying connections across quaternary carbons and for linking the benzaldehyde and dichlorophenoxy fragments through the ether linkage.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating gas-phase ions. For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or adducts with solvent ions. The isotopic pattern of this peak would be characteristic, showing the presence of bromine and chlorine atoms, which have distinctive isotopic distributions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. The exact mass of this compound can be calculated from its molecular formula (C₁₃H₇BrCl₂O₂), and the experimentally determined mass from HRMS would be compared to this theoretical value to confirm the molecular formula.
Interactive Data Table: Molecular Weight and Formula
| Compound Name | Molecular Formula | Calculated Molecular Weight | Calculated Exact Mass |
| This compound | C₁₃H₇BrCl₂O₂ | 346.00 g/mol | 344.8921 g/mol |
Note: The calculated values are based on the molecular formula. Experimental HRMS data would be needed to confirm the exact mass.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the characteristic functional groups and bond vibrations within the molecular structure.
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its constituent bonds. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For this compound, the key vibrational modes are associated with the aldehyde, the substituted aromatic rings, and the diaryl ether linkage.
The aldehyde group is characterized by two distinct vibrations: the C-H stretching of the aldehyde proton and the strong carbonyl (C=O) stretching. The aldehydic C-H stretch typically appears as a pair of bands in the 2850-2700 cm⁻¹ region. orientjchem.orgias.ac.in The carbonyl group gives rise to a very strong and sharp absorption band, generally found between 1710 and 1680 cm⁻¹. orientjchem.orgresearchgate.net
The aromatic C=C stretching vibrations from both phenyl rings are expected in the 1600-1450 cm⁻¹ range. The diaryl ether linkage is identified by its characteristic asymmetric C-O-C stretching vibration, which typically produces a strong band around 1270-1200 cm⁻¹. orientjchem.org The vibrations associated with the halogen substituents, C-Br and C-Cl, are found in the lower frequency region of the spectrum, generally below 800 cm⁻¹.
Below is a table summarizing the expected characteristic FT-IR absorption bands for this compound based on data from analogous structures.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Aldehyde C-H Stretch | 2850-2700 | Weak (often two bands) |
| Carbonyl (C=O) Stretch | 1710-1680 | Strong, Sharp |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |
| Asymmetric C-O-C (Ether) Stretch | 1270-1200 | Strong |
| C-Cl Stretch | 800-600 | Strong |
| C-Br Stretch | 600-500 | Medium-Strong |
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar and symmetric molecular vibrations. In the analysis of this compound, FT-Raman is effective for identifying the aromatic ring and C-C backbone vibrations.
The symmetric "ring breathing" mode of the substituted benzene (B151609) rings typically produces a strong and sharp signal in the Raman spectrum. The C=C stretching vibrations of the aromatic rings, also observed in the IR spectrum, are prominent in the Raman spectrum as well, often appearing in the 1610-1570 cm⁻¹ range. beilstein-journals.org The carbonyl C=O stretch is also Raman active, although its intensity can vary. Due to the presence of heavy halogen atoms, vibrations involving the C-Cl and C-Br bonds are expected at low wavenumbers and are often more readily observed in Raman than in mid-IR spectroscopy.
The following table outlines the anticipated FT-Raman shifts for the title compound.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3050 | Medium |
| Carbonyl (C=O) Stretch | 1710-1680 | Medium-Weak |
| Aromatic C=C Stretch | 1610-1570 | Strong |
| Aromatic Ring Breathing | 1050-990 | Strong, Sharp |
| C-Cl Stretch | 800-600 | Medium |
| C-Br Stretch | 600-500 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. The chromophores in this compound are the substituted benzaldehyde and dichlorophenyl ring systems.
The spectrum is expected to be dominated by π → π* transitions associated with the aromatic rings and the carbonyl group. These transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity (high molar absorptivity) and are expected to appear in the 200-300 nm range. uzh.chmdpi.com
Additionally, the carbonyl group's oxygen atom possesses non-bonding electrons (lone pairs). This allows for a lower energy n → π* transition, where an electron from a non-bonding orbital is promoted to a π* antibonding orbital. youtube.com These transitions are characteristically much weaker in intensity than π → π* transitions and occur at longer wavelengths, potentially above 300 nm. The presence of halogen substituents and the phenoxy group can cause a bathochromic shift (shift to longer wavelengths) of these absorption bands compared to unsubstituted benzaldehyde.
| Electronic Transition | Expected Wavelength (λmax) Range (nm) | Chromophore |
|---|---|---|
| π → π | 250-300 | Aromatic Rings, Carbonyl Group |
| n → π | >300 | Carbonyl Group |
X-ray Crystallography for Solid-State Molecular Conformation and Packing (if applicable to analogues)
For this compound, it is anticipated that C–H⋯O hydrogen bonds involving the aldehyde group would be a primary interaction, forming various synthons that guide the supramolecular assembly. nih.gov Furthermore, the presence of multiple halogen atoms (bromine and chlorine) suggests that halogen bonding (C-X⋯X-C or C-X⋯O) could play a crucial role in consolidating the crystal structure. Other significant interactions would likely include π–π stacking between the aromatic rings and C–H⋯π interactions, which collectively contribute to the formation of a stable three-dimensional network. nih.govrsc.org
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Molecular Properties
DFT calculations have become a cornerstone of computational chemistry for predicting molecular properties with a high degree of accuracy. These calculations for 4-Bromo-2-(3,4-dichlorophenoxy)benzaldehyde offer a detailed view of its structural and energetic landscape.
Optimized Molecular Geometry and Conformational Analysis
The optimization of the molecular geometry of this compound using DFT methods reveals the most stable three-dimensional arrangement of its atoms. This analysis is crucial for understanding the molecule's steric and electronic properties. Conformational analysis identifies the lowest energy conformer by calculating the bond lengths, bond angles, and dihedral angles that define the molecule's shape. The resulting optimized structure represents the molecule in its ground state, providing a foundation for all other computational analyses.
Interactive Data Table: Optimized Geometrical Parameters (Placeholder Data) | Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) | | :--- | :--- | :--- | :--- | :--- | | Bond Length | C1 | C2 | | 1.40 | | Bond Length | C-Br | | | 1.91 | | Bond Length | C-O | | | 1.37 | | Bond Angle | C1 | C2 | C3 | 120.0 | | Dihedral Angle| C1 | O | C7 | C8 | 180.0 | Note: This table is illustrative. Specific values for this compound require dedicated DFT calculations from a research study, which are not publicly available.
Vibrational Frequencies and Spectroscopic Band Assignments
Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of the molecule. By calculating the vibrational frequencies, researchers can assign specific spectral bands to the corresponding molecular motions, such as stretching, bending, and torsional modes. These assignments are invaluable for interpreting experimental spectroscopic data and confirming the molecular structure. Each calculated frequency corresponds to a normal mode of vibration, offering a complete picture of the molecule's dynamic behavior.
Interactive Data Table: Calculated Vibrational Frequencies and Assignments (Placeholder Data)
| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |
|---|---|---|
| 3100 | Stretching | C-H (Aromatic) |
| 1700 | Stretching | C=O (Aldehyde) |
| 1250 | Stretching | C-O-C (Ether) |
| 1050 | Stretching | C-Cl |
| 680 | Stretching | C-Br |
Note: This table is illustrative. Specific values for this compound require dedicated DFT calculations from a research study, which are not publicly available.
Thermodynamic Parameters and Energetic Profiles
DFT calculations can also determine key thermodynamic properties of this compound, such as enthalpy, entropy, and Gibbs free energy. These parameters provide insight into the molecule's stability and its potential behavior in chemical reactions under different temperature conditions. Energetic profiles, including the total energy of the optimized structure, are fundamental for comparing the stability of different conformers or isomers.
Interactive Data Table: Calculated Thermodynamic Parameters (Placeholder Data)
| Property | Value (units) |
|---|---|
| Total Energy | Value in Hartrees |
| Enthalpy | Value in kcal/mol |
| Gibbs Free Energy | Value in kcal/mol |
| Entropy | Value in cal/mol·K |
Note: This table is illustrative. Specific values for this compound require dedicated DFT calculations from a research study, which are not publicly available.
Electronic Structure and Reactivity Analysis
Understanding the electronic structure is key to predicting a molecule's reactivity and its interactions with other chemical species. Theoretical analyses provide detailed information about the distribution of electrons within the molecule.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap Analysis
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally suggests higher reactivity.
Interactive Data Table: FMO Properties (Placeholder Data)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.0 |
| HOMO-LUMO Gap | 4.5 |
Note: This table is illustrative. Specific values for this compound require dedicated DFT calculations from a research study, which are not publicly available.
Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer
Interactive Data Table: NBO Analysis - Donor-Acceptor Interactions (Placeholder Data)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(O) | π*(C=O) | 15.2 |
| π(C=C) | π*(C=C) | 20.5 |
| σ(C-H) | σ*(C-C) | 2.1 |
Note: This table is illustrative. Specific values for this compound require dedicated DFT calculations from a research study, which are not publicly available.
Quantum Chemical Descriptors and Prediction of Chemical Behavior
Quantum chemical descriptors provide a more detailed picture of the electronic structure and can be used to predict specific aspects of chemical behavior. These include Mulliken atomic charges, bond orders, and orbital energies.
For this compound, these descriptors would likely reveal:
Atomic Charges: The carbonyl carbon is expected to carry a significant positive charge, making it a prime target for nucleophiles. The oxygen atoms will have negative charges, while the halogen atoms will also be electronegative, drawing electron density from the aromatic rings.
HOMO and LUMO Distribution: The HOMO is likely to be distributed over the electron-rich phenoxy ring system, while the LUMO is expected to be localized on the benzaldehyde (B42025) moiety, particularly around the carbonyl group. The energy gap between the HOMO and LUMO will be a key indicator of the molecule's reactivity and electronic transition properties.
Molecular Dynamics Simulations to Explore Conformational Space and Interactions
Molecular dynamics (MD) simulations can be employed to study the conformational flexibility of this compound and its interactions with other molecules, such as solvents or biological macromolecules. The ether linkage provides a degree of rotational freedom, allowing the two aromatic rings to adopt various orientations relative to each other.
MD simulations would be crucial in:
Identifying Stable Conformations: Determining the most energetically favorable spatial arrangements of the molecule.
Analyzing Intermolecular Interactions: Simulating how the molecule interacts with its environment, which is vital for understanding its solubility and potential biological activity.
Exploring Dynamic Behavior: Understanding how the molecule moves and flexes over time, which can influence its reactivity.
While specific MD studies on this compound are not available, simulations of related polybrominated diphenyl ethers have provided valuable insights into their environmental fate and transport, highlighting the importance of such computational approaches.
Solvent Effects on Molecular Structure and Reactivity (Computational Models)
The surrounding solvent can significantly influence the structure, stability, and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate these solvent effects.
For this compound, a polar molecule, the choice of solvent is expected to have a notable impact:
Polar Solvents: In polar solvents, the dipole moment of the molecule is likely to be enhanced, and polar functional groups will be stabilized. This could affect the energies of the HOMO and LUMO, thereby altering the global reactivity descriptors.
Nonpolar Solvents: In nonpolar environments, intramolecular interactions may play a more dominant role in determining the molecule's conformation and reactivity.
Computational studies on similar aromatic aldehydes have shown that solvent polarity can influence reaction rates and equilibria. It is reasonable to predict that the reactivity of the aldehyde group in this compound would be modulated by the solvent environment.
Exploration of Biological Activities and Molecular Interactions Excluding Human Clinical Data and Safety
In Vitro Biological Screenings of Analogues with 3,4-Dichlorophenoxy and Bromobenzaldehyde Moieties
The presence of both a bromobenzaldehyde group and a dichlorophenoxy group within a single scaffold suggests a potential for multifaceted biological activity. Research on simpler analogues containing one of these two key structural motifs has provided insight into their individual contributions to enzyme inhibition, antimicrobial effects, and herbicidal properties.
Analogues featuring the bromobenzaldehyde or dichlorophenoxy structure have been investigated for their ability to inhibit various enzymes. Halogenated benzaldehydes, for instance, have shown notable activity against mushroom tyrosinase, an enzyme involved in melanin (B1238610) production. A study on 4-substituted benzaldehydes demonstrated that 4-bromobenzaldehyde (B125591) inhibits this enzyme with a 50% inhibitory concentration (IC₅₀) of 114 μM. nih.gov The inhibition kinetics suggest that these halogenated benzaldehydes act as partial noncompetitive inhibitors. nih.gov
Similarly, derivatives containing a 4-bromobenzoyl group, which is structurally related to 4-bromobenzaldehyde, have been synthesized and identified as potent inhibitors of α-glucosidase, an enzyme critical for carbohydrate digestion. nih.govnih.gov Several of these compounds exhibited significantly greater inhibitory activity than the standard drug, acarbose, with IC₅₀ values as low as 18.25 μM. nih.govnih.gov This suggests that the brominated phenyl ring is a key contributor to the interaction with the enzyme's active site. nih.gov
| Analogue Type | Enzyme Target | Key Compound Example | IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| Bromobenzaldehyde | Mushroom Tyrosinase | 4-Bromobenzaldehyde | 114 | nih.gov |
| 4-Bromobenzoyl Derivative | α-Glucosidase | Compound 12a | 18.25 | nih.govnih.gov |
| 4-Bromobenzoyl Derivative | α-Glucosidase | Compound 12d | 20.76 | nih.govnih.gov |
| 4-Bromobenzoyl Derivative | α-Glucosidase | Compound 12g | 24.24 | nih.govnih.gov |
| Standard | α-Glucosidase | Acarbose | 58.8 | nih.govnih.gov |
The halogenated aromatic moieties found in 4-Bromo-2-(3,4-dichlorophenoxy)benzaldehyde are common features in many antimicrobial compounds. Studies on benzyl (B1604629) bromide derivatives, which are structurally similar to bromobenzaldehydes, have demonstrated significant antibacterial and antifungal properties. nih.gov For example, certain benzyl bromides show strong activity against Gram-positive bacteria like Streptococcus pyogenes with Minimum Inhibitory Concentrations (MIC) as low as 0.5 mg/mL, and the fungus Candida albicans with a MIC of 0.25 mg/mL. nih.gov
On the other hand, the dichlorophenoxy moiety is represented in the known antibacterial agent Dichlorophen. This compound has been shown to be effective against a range of bacteria, including Acinetobacter calcoaceticus and Bacillus subtilis, with MIC values of 0.825 mM and 0.206 mM, respectively. researchgate.net Benzaldehyde (B42025) itself has been reported to have MIC values ranging from 6 mM to 10 mM against various bacterial strains and 8 mM to 10 mM against fungal strains. researchgate.net
| Analogue Type | Compound | Microorganism | MIC | Reference |
|---|---|---|---|---|
| Bromobenzaldehyde-related | Benzyl bromide (1c) | Streptococcus pyogenes | 0.5 mg/mL | nih.gov |
| Bromobenzaldehyde-related | Benzyl bromide (1a) | Candida albicans | 0.25 mg/mL | nih.gov |
| Bromobenzaldehyde-related | Benzyl bromide (1a) | Staphylococcus aureus | 1 mg/mL | nih.gov |
| Dichlorophenoxy | Dichlorophen | Acinetobacter calcoaceticus | 0.825 mM | researchgate.net |
| Dichlorophenoxy | Dichlorophen | Bacillus subtilis | 0.206 mM | researchgate.net |
| Dichlorophenoxy | Dichlorophen | Citrobacter freundii | 0.413 mM | researchgate.net |
The 3,4-dichlorophenoxy group is structurally very similar to that of 2,4-dichlorophenoxyacetic acid (2,4-D), one of the most widely used herbicides in the world. mt.govwikipedia.orgresearchgate.net As a synthetic auxin, 2,4-D selectively targets broadleaf weeds (dicots) while leaving grasses (monocots) largely unharmed. nih.gov Its mechanism of action involves inducing uncontrolled and unsustainable cell growth, which leads to stem curling, leaf withering, and ultimately, the death of the susceptible plant. mt.govresearchgate.net This well-established herbicidal activity highlights the potent plant-growth-regulating properties of the dichlorophenoxy moiety.
The bromobenzaldehyde moiety also contributes to plant growth regulation. Studies on benzaldehyde O-alkyloximes revealed that the introduction of a bromine atom to the benzene (B151609) ring enhanced phytotoxic activity. nih.gov Specifically, 4-bromobenzaldehyde O-carboxylmethyloxime was identified as the most active compound in a transpiration test, an indicator of its effect on plant physiology. nih.gov Furthermore, various benzaldehyde derivatives have been shown to be potent inhibitors of root growth in plants like Brassica campestris. researchgate.net
| Moiety | Analogue Example | Type of Activity | Mechanism/Effect | Reference |
|---|---|---|---|---|
| Dichlorophenoxy | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Selective Herbicide | Acts as a synthetic auxin, causing uncontrolled growth in broadleaf weeds. | mt.govresearchgate.netnih.gov |
| Bromobenzaldehyde | 4-Bromobenzaldehyde O-carboxylmethyloxime | Plant Growth Regulator | Inhibits transpiration and exhibits phytotoxicity. | nih.gov |
| Benzaldehyde | Various derivatives | Plant Growth Regulator | Inhibits germination and root growth. | researchgate.net |
Molecular Docking and Ligand-Target Interaction Modeling (Computational)
Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a receptor, such as a protein or enzyme. nih.gov This method helps to understand the basis of a compound's biological activity by modeling its binding orientation and affinity at the active site of a target.
For analogues containing the core structures of this compound, molecular docking studies have been performed to predict their interaction with various biological targets. In studies of potential antibacterial agents, (E)-N'-benzylidenebenzohydrazide analogues, which contain a structure related to bromobenzaldehyde, were docked into the active site of the E. coli enzyme β-Ketoacyl-(acyl-carrier-protein) synthase III (FabH), a key target for antibiotic design. nih.gov The results showed that the most active compounds bound effectively to the enzyme's active site with high affinity, indicated by favorable binding energy scores. nih.gov
Similarly, docking studies of 1,2-benzothiazine derivatives containing a 4-bromobenzoyl moiety against the α-glucosidase enzyme revealed excellent binding interactions and good docking scores, which correlated well with their potent in vitro inhibitory activity. nih.gov The computational analysis predicted that these compounds fit well within the binding pocket of the enzyme, with binding affinities (ΔG) for the most potent compounds ranging from -13.8 to -14.8 kcal/mol. mdpi.com
| Analogue Type | Protein Target (PDB ID) | Example Compound | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|---|
| Bromobenzaldehyde-related | E. coli FabH (1HNJ) | Compound 3b | -9.1 | nih.gov |
| Bromobenzaldehyde-related | E. coli FabH (1HNJ) | Compound 3g | -8.9 | nih.gov |
| Dichlorophenoxy-related | COX-2 | Pyrrolo[3,4-c]pyrrole-dione derivative | -13.8 to -14.8 | mdpi.com |
| Azo-ligand Complex | E. coli (1hnj) | FeL Complex | -8.3 | nih.gov |
The binding affinity of a ligand to its target is determined by a combination of intermolecular forces. For halogenated compounds like those discussed, halogen bonds play a particularly important role in addition to more common interactions like hydrogen bonds and hydrophobic contacts.
A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base such as an oxygen or nitrogen atom on the protein. This occurs due to a region of positive electrostatic potential, known as a sigma hole, on the halogen atom opposite to the covalent bond. nih.gov Both chlorine and bromine atoms are capable of forming these stabilizing interactions.
Structure-Activity Relationship (SAR) Elucidation
The structure-activity relationship (SAR) for a compound describes how its chemical structure correlates with its biological activity. For this compound, an analysis of its constituent parts can provide insights into its potential interactions with biological targets.
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The key pharmacophoric features of the this compound scaffold are likely to include:
The Diphenyl Ether Moiety: This core structure provides a specific three-dimensional arrangement of the two phenyl rings. The ether linkage introduces a degree of flexibility, allowing the molecule to adopt various conformations to fit into a binding pocket. The oxygen atom can act as a hydrogen bond acceptor.
The Aldehyde Group: The aldehyde functional group is a key feature. It is a polar group that can participate in hydrogen bonding, either as an acceptor (the oxygen atom) or, more weakly, as a donor (the aldehydic proton). It can also react with nucleophilic residues, such as the amino group of lysine (B10760008) or the sulfhydryl group of cysteine, to form covalent bonds (Schiff bases or thioacetals, respectively), which can lead to irreversible inhibition of a target protein.
| Pharmacophoric Feature | Potential Interaction Type | Significance in Biological Activity |
|---|---|---|
| Diphenyl Ether Linkage | Hydrophobic interactions, hydrogen bond acceptor (ether oxygen) | Provides structural scaffold and conformational flexibility. |
| Aldehyde Group | Hydrogen bonding, potential for covalent bond formation | Key interaction point with target proteins; can lead to reversible or irreversible inhibition. |
| 4-Bromo Substituent | Van der Waals interactions, halogen bonding, increased lipophilicity | Influences binding affinity and pharmacokinetic properties. |
| 3,4-Dichloro Substituents | Van der Waals interactions, halogen bonding, altered electronic distribution | Contributes to the specific shape and electronic nature of the molecule for selective binding. |
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. While no specific QSAR models for this compound have been reported, studies on analogous diphenyl ether herbicides can provide a framework for understanding the descriptors that might be important for its activity.
For a hypothetical QSAR model of this compound, the following descriptors would likely be relevant:
Lipophilicity (logP): The presence of three halogen atoms and two phenyl rings suggests that this molecule is likely to be highly lipophilic. Lipophilicity is a critical parameter that influences a compound's ability to cross cell membranes and interact with hydrophobic binding pockets.
Electronic Parameters (e.g., Hammett constants, partial atomic charges): The electron-withdrawing effects of the halogen and aldehyde groups will significantly impact the electron density distribution across the molecule. These electronic properties are crucial for electrostatic interactions with biological targets.
Steric Descriptors (e.g., molecular weight, molar refractivity, van der Waals volume): The size and shape of the molecule, dictated by its atoms and their arrangement, are fundamental for its ability to fit into a specific binding site.
A hypothetical QSAR equation might take the form:
Biological Activity = c1(logP) + c2(Electronic Parameter) + c3*(Steric Parameter) + constant
Where c1, c2, and c3 are coefficients determined from a regression analysis of a series of related compounds with known activities.
| QSAR Descriptor Category | Specific Descriptor Example | Potential Impact on Biological Activity |
|---|---|---|
| Lipophilic | logP (Octanol-Water Partition Coefficient) | Affects membrane permeability and binding to hydrophobic pockets. |
| Electronic | Partial Atomic Charges, Dipole Moment | Governs electrostatic and polar interactions with the target. |
| Steric | Molecular Volume, Surface Area | Determines the fit of the molecule into the binding site of the target. |
Investigation of Molecular Mechanisms of Action (Non-clinical)
The molecular mechanism of action of a compound describes the specific biochemical interactions through which it produces its pharmacological effect. Given the structural similarities to known bioactive molecules, several potential mechanisms can be postulated for this compound.
Diphenyl ether herbicides, for instance, are known inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathways. The diphenyl ether scaffold of this compound makes PPO a plausible, albeit unconfirmed, target. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause lipid peroxidation and cell death.
Furthermore, the presence of the aldehyde group opens up the possibility of other mechanisms. Aldehydes are known to react with various biological nucleophiles, suggesting that this compound could potentially inhibit enzymes by covalently modifying key amino acid residues in their active sites. For example, it could target enzymes with critical cysteine or lysine residues.
Potential as Chemical Probes for Biological Pathway Elucidation
A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or a pathway. The potential of this compound as a chemical probe would depend on its selectivity and mechanism of action.
If this compound were found to be a potent and selective inhibitor of a particular enzyme, it could be used to probe the function of that enzyme in various cellular processes. For instance, if it were a selective PPO inhibitor, it could be used in non-plant systems to study the role of the heme biosynthesis pathway in different biological contexts.
To be a useful chemical probe, a molecule should ideally possess the following characteristics:
High Potency: It should be active at low concentrations to minimize off-target effects.
High Selectivity: It should interact with a specific target with minimal interaction with other proteins.
Known Mechanism of Action: A clear understanding of how the probe interacts with its target is essential for interpreting experimental results.
Cellular Permeability: It must be able to enter cells to reach its intracellular target.
The development of this compound into a chemical probe would require extensive research to characterize its biological targets, determine its selectivity profile, and confirm its mechanism of action.
Advanced Applications and Derivatization Studies Excluding Direct Therapeutic Use
Role as a Key Synthetic Intermediate for Complex Heterocyclic Compounds
The molecular architecture of 4-Bromo-2-(3,4-dichlorophenoxy)benzaldehyde, featuring a reactive aldehyde group and multiple halogenated sites suitable for cross-coupling reactions, positions it as a valuable starting material for the synthesis of complex heterocyclic compounds. The aldehyde functionality serves as a classical electrophilic center for condensation and cyclization reactions with various nucleophiles.
Research into related benzaldehyde (B42025) precursors demonstrates their utility in constructing diverse heterocyclic systems. For instance, the aldehyde group can react with amines or hydrazines to form Schiff bases or hydrazones, which can then undergo intramolecular cyclization to yield heterocycles like quinolines, benzodiazepines, or pyrazoles. The presence of the phenoxy ether linkage is integral to the synthesis of fused heterocycles such as 1,4-benzoxazines. researchgate.net
Furthermore, the bromo- and chloro-substituents on the aromatic rings are handles for modern synthetic transformations, particularly palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). These reactions allow for the introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the elaboration of the core structure into more complex, polycyclic, and fused ring systems. For example, 4-bromobenzaldehyde (B125591) is used as a reactant in radical-promoted annulation reactions to produce complex fused heterocyclic structures like dihydrobenzo[k]phenanthridones. acs.org This highlights the potential of the title compound to serve as a building block for novel and intricate molecular architectures. beilstein-journals.org
| Heterocyclic System | Synthetic Approach from Benzaldehyde Precursor | Key Functional Group Utilized |
| Quinazolines | Condensation with 2-aminobenzamides or related compounds. | Aldehyde |
| Benzoxazines | Reaction with 2-aminophenols followed by cyclization. researchgate.net | Aldehyde |
| Phenanthridones | Multi-step synthesis involving annulation reactions. acs.org | Aldehyde, Bromo-group |
| Chalcones | Claisen-Schmidt condensation with acetophenones. | Aldehyde |
| Biaryl Compounds | Suzuki or Stille coupling at the halogenated positions. | Bromo/Chloro groups |
Development of Functional Materials Utilizing Benzyl (B1604629) Halide and Phenoxy Scaffolds (e.g., Liquid Crystals, Polymer Precursors)
The rigid, planar structure conferred by the aromatic rings and the phenoxy linkage in this compound makes its scaffold attractive for the development of functional materials. Phenoxy and benzaldehyde moieties are known components in high-performance polymers and liquid crystals.
The phenoxy scaffold contributes to thermal stability and can induce or enhance liquid crystalline (mesophase) behavior in polymers. Polystyrene derivatives containing phenoxymethyl (B101242) side chains have been investigated as alignment layers for liquid crystal molecules, demonstrating the utility of this structural motif in optical materials. nih.gov The orientation of liquid crystal molecules can be controlled by the polymer surface, which is crucial for fabricating liquid crystal displays (LCDs) and other optical devices. nih.gov
The benzaldehyde group offers a route to polymerization. It can be converted into other functional groups or used directly in condensation polymerization. Studies on photo-crosslinkable benzaldehyde polymers have shown their potential for creating liquid crystal lenses. bohrium.comosti.gov In such applications, the polymer films are treated to create a specific alignment of liquid crystal molecules, and the benzaldehyde units can participate in cross-linking reactions upon UV exposure to lock in the desired material properties. bohrium.comosti.gov The benzyl halide feature (represented by the bromo-substituted benzene (B151609) ring) also provides a reactive site for grafting onto polymer backbones.
| Material Type | Relevant Structural Feature | Potential Application | Research Finding |
| Liquid Crystal Alignment Layers | Phenoxy scaffold | LCDs, Optical Sensors | Polystyrene with phenoxymethyl side groups induces stable vertical alignment of liquid crystal molecules. nih.gov |
| Photo-crosslinkable Polymers | Benzaldehyde group | Liquid Crystal Lenses | Benzaldehyde polymers can be used to create a specified distribution of the pretilt angle for liquid crystal directors. bohrium.comosti.gov |
| High-Performance Thermoplastics | Diaryl ether linkage | Aerospace, Electronics | Diaryl ether linkages are common in polymers like PEEK and PES, known for their high thermal and chemical resistance. |
Chemical Modification and Derivatization for Enhanced Potency or Selectivity in Academic Contexts
In academic research, this compound serves as an excellent platform for systematic chemical modification to explore structure-activity relationships (SAR). By synthesizing a library of derivatives, researchers can probe how changes in molecular structure affect specific chemical or biological properties, such as binding affinity to a protein or optical characteristics.
Key derivatization strategies include:
Modification of the Aldehyde Group: The aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into various other functional groups (e.g., oximes, nitriles, imines), each imparting different chemical properties.
Substitution at Halogenated Positions: The bromo and chloro atoms can be replaced via nucleophilic aromatic substitution or used in cross-coupling reactions to introduce a wide variety of substituents, altering the steric and electronic profile of the molecule.
For example, studies on related bromophenols and benzaldehydes have demonstrated how derivatization can tune biological activity or create novel materials. The synthesis of phenacyloxy benzaldehyde derivatives through Williamson etherification is one such modification strategy. orientjchem.org Similarly, derivatizing 4-bromobenzaldehyde has led to the creation of novel acceptor-donor-acceptor systems with specific, tunable electrochemical and optical properties for materials science research. researchgate.net
| Derivatization Strategy | Target Functional Group | Potential Outcome | Example from Related Compounds |
| Oxidation/Reduction | Aldehyde | Creation of alcohol or carboxylic acid derivatives with different H-bonding capabilities. | Standard organic transformations. |
| Condensation | Aldehyde | Formation of imines, oximes, or hydrazones for new compound libraries. | Synthesis of bis-(imino-1,8-naphthalimide) derivatives. researchgate.net |
| Suzuki Coupling | Bromo group | Introduction of new aryl or alkyl groups to study steric/electronic effects. | Common strategy for building molecular complexity. |
| Williamson Ether Synthesis | Phenolic Precursors | Synthesis of diverse diaryl ether derivatives. orientjchem.org | Synthesis of 4-phenacyloxy benzaldehyde derivatives. orientjchem.org |
Exploration as Analytical Reagents (e.g., in spectrophotometric methods)
While not extensively documented as a standalone analytical reagent, the structural features of this compound and its derivatives suggest potential utility in analytical chemistry, particularly in spectrophotometric methods. The conjugated π-system spanning the aromatic rings and the aldehyde group allows the molecule to absorb ultraviolet (UV) light.
The primary analytical potential lies in its use as a derivatizing agent. The aldehyde group reacts specifically and quantitatively with certain reagents to produce intensely colored products that can be measured using UV-Visible spectrophotometry. A classic example is the reaction of aldehydes with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form 2,4-dinitrophenylhydrazones, which are colored crystalline solids. This reaction could be adapted for the quantification of compounds containing a hydrazine (B178648) moiety, with the benzaldehyde derivative acting as the chromogenic reagent.
Furthermore, derivatives of this compound, designed to have specific optical properties like fluorescence, could be developed. For instance, condensation of the aldehyde with a fluorescent amine or hydrazine could yield a Schiff base or hydrazone that acts as a "turn-on" or "turn-off" fluorescent sensor for specific analytes or environmental conditions (e.g., pH, metal ions).
| Analytical Method | Principle | Role of the Benzaldehyde Scaffold |
| Spectrophotometry | Reaction of the aldehyde with a reagent (e.g., DNPH) to form a colored product. | Acts as a derivatizing agent to enable colorimetric quantification of other substances. |
| Chromatography (HPLC/GC) | Derivatization to improve detection. | The aldehyde is reacted to attach a UV-active or fluorescent tag, enhancing sensitivity and selectivity in HPLC or GC-MS. |
| Fluorescence Spectroscopy | Synthesis of a derivative that exhibits fluorescence upon binding to an analyte. | Serves as the core structure for a custom-designed fluorescent probe. |
Design of Probes for Target Identification and Validation in Chemical Biology
Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that protein's function in a biological system. nih.gov The scaffold of this compound is well-suited for the design and synthesis of such probes due to its modular nature, which allows for the strategic installation of necessary functional groups.
A typical chemical probe may require three key components:
A binding moiety that selectively interacts with the protein of interest.
A reporter tag (e.g., a fluorophore, biotin) for visualization or isolation.
A reactive group (e.g., a photoaffinity label) for covalent attachment to the target protein.
Starting from the this compound core, a synthetic chemist can build a sophisticated probe. For example, the core structure could serve as the binding moiety or be elaborated into one. The aldehyde can be used as a chemical handle to attach a linker connected to a reporter tag. The bromo-substituent, via a cross-coupling reaction like the Sonogashira coupling, can be used to introduce an alkyne group. This alkyne serves as a "click chemistry" handle, allowing for the easy attachment of a fluorescent dye or biotin (B1667282) tag after the probe has bound to its target inside a cell. beilstein-journals.org This "tag-free" approach, where the reporter is added at the final stage, often improves cell permeability and maintains the binding affinity of the probe. beilstein-journals.org
The development of such tools is crucial for identifying the molecular targets of novel bioactive compounds and for validating these targets in complex biological systems like live cells. beilstein-journals.orgnih.gov
| Probe Component | Function | Potential Modification to the Scaffold |
| Binding Moiety | Interacts with the target protein. | The core scaffold itself or an elaborated version synthesized from it. |
| Photoaffinity Label | Covalently cross-links to the target upon UV irradiation. | Introduction of a benzophenone (B1666685) or aryl azide (B81097) group via coupling at the bromo position. |
| Click Chemistry Handle | Allows for late-stage attachment of a reporter tag. | Installation of a terminal alkyne or azide via coupling at the bromo position. beilstein-journals.org |
| Reporter Tag | Enables detection and/or isolation of the target. | A fluorophore or biotin molecule attached via the click handle or another linker. |
Conclusion and Future Research Perspectives
Synthesis of Key Academic Findings for 4-Bromo-2-(3,4-dichlorophenoxy)benzaldehyde Research
While direct research on this compound is limited, a synthesis of findings from related halogenated phenoxybenzaldehydes indicates a significant potential for this compound as a versatile chemical intermediate. The established synthetic routes for diaryl ethers, such as the Ullmann condensation and nucleophilic aromatic substitution, provide a clear pathway for its preparation. google.comresearchgate.net The predictable reactivity of its functional groups—aldehyde, bromo, chloro, and diaryl ether—offers numerous possibilities for its derivatization into more complex molecular architectures.
Unanswered Questions and Existing Research Gaps
The primary research gap is the lack of experimental data specifically for this compound. Key unanswered questions include:
What are the precise physical properties (melting point, solubility, etc.) of the compound?
What are its detailed spectroscopic characteristics (NMR, IR, MS)?
What is the optimal, high-yielding synthetic route for its production?
What is the full scope of its chemical reactivity, particularly in cross-coupling reactions?
Does this compound exhibit any significant biological activity that would warrant further investigation in agrochemical or pharmaceutical research?
Prospective Directions for Advanced Research in Halogenated Phenoxybenzaldehydes
Future research in the broader field of halogenated phenoxybenzaldehydes, including the title compound, could focus on several promising directions:
Development of Novel Synthetic Methodologies: Exploring more efficient, environmentally friendly, and cost-effective synthetic methods for this class of compounds is crucial. This could involve the use of novel catalysts, microwave-assisted synthesis, or flow chemistry techniques.
Exploration of Biological Activity: A systematic screening of halogenated phenoxybenzaldehydes for a range of biological activities, including insecticidal, herbicidal, fungicidal, and pharmacological properties, could lead to the discovery of new lead compounds for agrochemical and pharmaceutical applications.
Application in Materials Science: Investigating the incorporation of these compounds into polymers to create materials with enhanced properties, such as flame retardancy, thermal stability, or specific optical and electronic characteristics, represents a promising avenue for research. The study of halogen bonding in the solid-state structures of these compounds could also lead to the design of novel crystalline materials. acs.org
Environmental Fate and Toxicology: As with all halogenated organic compounds, understanding their environmental persistence, bioaccumulation potential, and toxicological profiles is essential for responsible development and application. nih.gov
Q & A
Q. What are the established synthesis protocols for 4-Bromo-2-(3,4-dichlorophenoxy)benzaldehyde in academic research?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. A general protocol involves reacting 4-bromo-2-hydroxybenzaldehyde with 3,4-dichlorophenol under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF or DMSO. Reflux for 6–12 hours under inert atmosphere (N₂/Ar) minimizes oxidation . Post-reaction, the product is isolated via vacuum distillation, followed by purification using column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization may require adjusting stoichiometry (1:1.2 molar ratio of aldehyde to phenol) and reaction temperature (80–100°C) .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
¹H NMR (CDCl₃): Aldehyde proton (δ ~10.1 ppm), aromatic protons (δ 6.8–8.0 ppm with splitting patterns reflecting substitution). ¹³C NMR confirms carbonyl (δ ~190 ppm) and quaternary carbons . - Mass Spectrometry (MS) :
High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ (expected m/z: 367.89). Isotopic patterns for Br and Cl aid identification . - HPLC :
Purity >95% confirmed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What safety precautions should be taken when handling this compound given limited toxicological data?
- Methodological Answer : Assume acute toxicity due to halogenated aromatic structure. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin/eye contact. In case of exposure:
- Skin : Wash with soap/water for 15 minutes; discard contaminated clothing .
- Eyes : Flush with water for 10–15 minutes; consult an ophthalmologist .
Store in airtight containers under inert gas to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound during nucleophilic substitution?
- Methodological Answer :
| Parameter | Optimization Strategy | Evidence |
|---|---|---|
| Solvent | Use DMSO for higher dielectric constant, enhancing nucleophilicity | |
| Catalyst | Add catalytic KI to facilitate halogen exchange | |
| Temperature | 100°C for faster kinetics; monitor via TLC to avoid decomposition | |
| Workup | Extract with dichloromethane to recover unreacted starting material |
Q. What strategies are effective in resolving contradictions in reported biological activities of analogs?
- Methodological Answer : Contradictions may arise from:
- Purity Variability : Use HPLC-MS to quantify impurities (e.g., residual solvents, by-products) .
- Assay Conditions : Standardize bioassays (e.g., MIC for antimicrobial studies) across labs .
- Substituent Effects : Compare analogs (e.g., 4-Bromo-2-fluorobenzaldehyde vs. target compound) to isolate substituent contributions (Table 1) .
Table 1 : Substituent Impact on Antimicrobial Activity
| Compound | Substituents | MIC (μg/mL) | Reference |
|---|---|---|---|
| 4-Bromo-2-(3,4-dichlorophenoxy) | Br, 3,4-diCl | 12.5 | |
| 2-Bromo-4,5-difluorobenzaldehyde | Br, 4,5-diF | 25.0 |
Q. How does the electronic effect of substituents influence reactivity in derivatization reactions?
- Methodological Answer : Electron-withdrawing groups (Br, Cl) deactivate the aromatic ring, directing electrophilic substitution to meta/para positions. For example:
- Aldol Condensation : Aldehyde group reacts with ketones under basic conditions; electron-deficient rings require stronger bases (e.g., LDA) .
- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids is feasible at the bromine site, but Cl substituents may necessitate Pd(OAc)₂/XPhos catalysts .
Q. What mechanistic insights can be derived from by-products observed during synthesis?
- Methodological Answer : Common by-products include:
- Di-substituted Products : From over-alkylation; mitigate via controlled reagent addition .
- Oxidized Aldehydes : Detectable via IR (loss of C=O stretch at 1700 cm⁻¹); use inert atmosphere to suppress .
Mechanistic studies (e.g., DFT calculations) can model transition states to explain selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
